(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Overview
Description
“(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene” is a group of stereoisomers with the chemical formula C₁₅H₂₄O . It is a subclass of humulane-type sesquiterpenoid .
Molecular Structure Analysis
The molecular formula for this compound is C15H24O . The InChI string, which provides a unique identifier for the compound, is also available .Scientific Research Applications
Novel Hydrocarbon Formation : A study by Tomilov et al. (1993) describes the formation of novel hydrocarbons like tetracyclo[7.2.1.02,5.02,8]dodecadienes, highlighting the potential for creating new chemical structures through thermal isomerization processes (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1993).
Synthesis of Organic Compounds : Shibata et al. (1980) demonstrated the use of dispiro[2.2.2.2]deca-4,9-diene in synthesizing diverse organic compounds, including dispiro[2.2.4.2]dodeca-4,11-diene and tricyclo[6.4.0.03,6]dodeca-2,7-diene derivatives (Shibata, Tsuji, & Nishida, 1980).
Complexation of Metal Atoms : Lazrak et al. (2000) found that the compound's 11-membered ring structure and mirror symmetry might make it suitable for complexing metal atoms (Lazrak, Essassi, El-Bali, & Bolte, 2000).
Organic Synthesis and Derivative Formation : Research by Bassioni et al. (2005) indicated the use of 9-Oxabicyclo[3.3.1]nona-2,6-diene in organic synthesis, particularly for producing various dibromo and tribromo derivatives (Bassioni, Delgado, Jaeggy, Köhler, Nogai, & Ruiz-Pérez, 2005).
Entry into Tetracyclic Diterpene Ring Systems : Maity and Mukherjee (1983) showed that synthesized tricyclo[6.2.2.01,6]dodeca-2,5-diene-4,9-diones could be used to enter tetracyclic diterpene ring systems, indicating its role in complex organic syntheses (Maity & Mukherjee, 1983).
Diels-Alder Reactions : Feast, Musgrave, and Preston (1972) studied the Diels-Alder reactions of dodecafluorotricyclo[5,2,2,0]undeca-2,4,6,9-triene, revealing its potential in controlled pyrolysis to yield polyfluorotricyclo[6,2,2,0]dodeca-2,4,6,9-tetraenes (Feast, Musgrave, & Preston, 1972).
Transannular Cyclized Compounds : Hayano and Shirahama (1996) found that treating (6E, 9E)-2,3-epoxy-3,7,11,11-tetramethylcycloundeca-6,9-diene with Et2OBF3 produced novel transannular cyclized compounds and acetates (Hayano & Shirahama, 1996).
Synthesis of C2-symmetric 9-oxabicyclo[3.3.1]nona-2,6-dienes : Takahashi et al. (2000) achieved a highly enantio- and diastereo-selective synthesis of C2-symmetric 9-oxabicyclo[3.3.1]nona-2,6-dienes, useful in creating cycloocta-1,5-diene equivalents and corresponding tetrols (Takahashi, Aso, Tanaka, & Suemune, 2000).
properties
IUPAC Name |
(4Z,7Z)-1,5,9,9-tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-7-5-9-14(2,3)11-13-15(4,16-13)10-6-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5-,12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDKXOBRXTSFS-QZFXXANLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(C=CC1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)CC(/C=C\C1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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